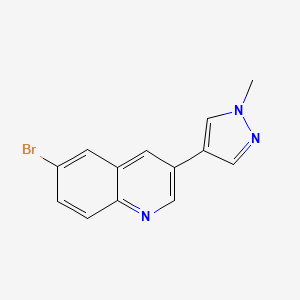
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
説明
科学的研究の応用
Medicinal Chemistry: Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These diseases affect millions worldwide, and the search for effective treatments is ongoing. The antileishmanial and antimalarial activities of these compounds are evaluated through in vitro and in vivo studies, often showing significant potential to inhibit the causative agents .
Drug Discovery: Pharmacological Effects
The pyrazole moiety is a common scaffold in drug discovery due to its diverse pharmacological effects . It has been incorporated into molecules that exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural versatility of pyrazole allows for the synthesis of compounds with targeted therapeutic effects .
Agrochemistry: Pesticides and Herbicides
In agrochemistry, pyrazole derivatives are utilized in the development of pesticides and herbicides. Their ability to interfere with the growth and reproduction of pests and weeds makes them valuable in crop protection strategies. The research into these applications is driven by the need for more efficient and environmentally friendly agricultural chemicals .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, magnetic materials, and as sensors due to their unique electronic and structural properties .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, pyrazole-containing compounds are explored for their use as catalysts in various chemical reactions. Their ability to facilitate reactions under milder conditions and with greater specificity is of particular interest for industrial processes .
Green Chemistry: Sustainable Synthesis Methods
The synthesis of pyrazole derivatives, including 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, is being optimized using green chemistry principles . Methods such as microwave-assisted synthesis and the use of non-toxic solvents are being developed to reduce the environmental impact of chemical production .
Antibacterial and Antifungal Applications
Pyrazole derivatives have been tested for their antibacterial and antifungal activities against various pathogens . The research in this area focuses on finding new treatments for infections that are resistant to current antibiotics .
Anticancer Research: Inhibitors and Antioxidant Activities
The anticancer potential of pyrazole derivatives is a significant area of research. These compounds are evaluated for their ability to inhibit cancer cell growth and for their antioxidant activities, which can help protect cells from damage .
作用機序
Target of Action
Quinoline-based compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is known that quinoline derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and changes induced by this compound would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse target profiles
Result of Action
Quinoline derivatives are known to induce a variety of effects at the molecular and cellular levels due to their diverse target profiles
特性
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJBBZLDUXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




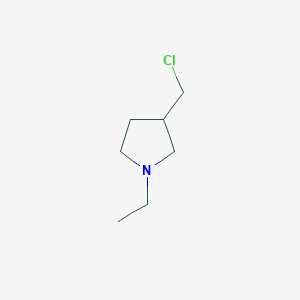
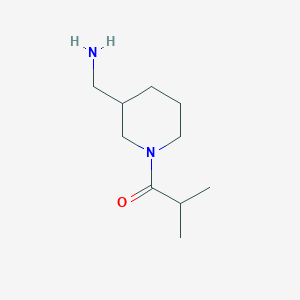
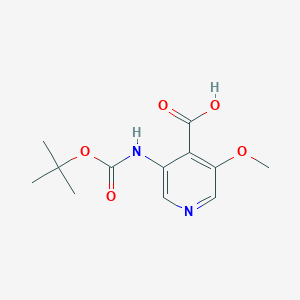
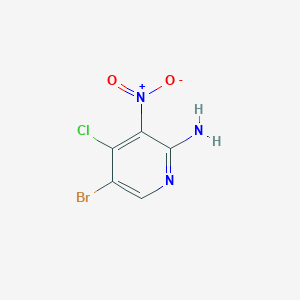



![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
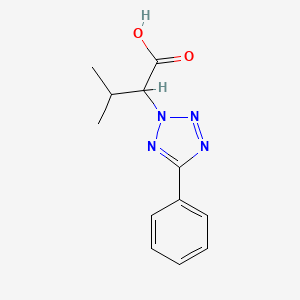
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)